S-(+)-Arundic Acid Ethyl Ester

Chiral separation Stereochemistry Enantiomeric purity

S-(+)-Arundic Acid Ethyl Ester is the enantiopure S-configured ethyl ester of arundic acid, specifically for labs dissecting stereochemical determinants of astrocytic S100B synthesis inhibition. With ≥95% enantiomeric purity, it eliminates confounding by the R-(-) enantiomer and serves as a validated prodrug scaffold (enhanced logP vs. free acid) for probing oral bioavailability and tissue distribution in neuroprotection models. Its mechanism—inhibiting astrocytic S100B synthesis—is orthogonal to extracellular S100B binders like pentamidine. Available in research-scale quantities with strict cold-chain handling.

Molecular Formula C₁₃H₂₆O₂
Molecular Weight 214.34
Cat. No. B1161702
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameS-(+)-Arundic Acid Ethyl Ester
Synonyms(2S)-2-Propyl-octanoic Acid Ethyl Ester;  S)-(+)-2-Propyloctanoic Acid Ethyl Ester
Molecular FormulaC₁₃H₂₆O₂
Molecular Weight214.34
Structural Identifiers
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

S-(+)-Arundic Acid Ethyl Ester: Chiral Building Block and Neuroactive Probe for Astrocyte-Modulating Research


S-(+)-Arundic Acid Ethyl Ester (CAS not assigned; molecular formula C₁₃H₂₆O₂, MW 214.34) is the S-enantiomer ethyl ester derivative of arundic acid — a branched medium-chain fatty acid known primarily for modulating astrocyte activation via inhibition of S100B protein synthesis [1]. Representative of a chiral small molecule class explored for neuroprotection in stroke and neurodegeneration research, this chiral compound exists in contrast to the well-studied R-(-)-enantiomer free acid (ONO-2506), which reached clinical Phase II/III evaluation [2]. The S-(+)-ethyl ester form serves as a scaffold for stereochemical structure–activity relationship (SAR) investigations and as a potential prodrug strategy, where the ethyl ester modification may alter lipophilicity and pharmacokinetic properties compared to the free acid .

Why S-(+)-Arundic Acid Ethyl Ester Cannot Be Substituted by the R-(-) Free Acid or Generic S100B Inhibitors


Chirality at the C-2 position creates enantiomers with opposite optical rotation and distinct three-dimensional geometry , which can govern differential binding to chiral biological environments. The free acid parent drug (ONO-2506) is clinically developed as the R-(-) enantiomer, while the S-(+) form is a distinct research probe used for stereochemical SAR. Additionally, the ethyl ester is not a simple bioequivalent of the free acid; esterification increases computed logP and may alter absorption and distribution, as inferred from ADMET predictions [1]. Interchange with structurally unrelated S100B inhibitors such as pentamidine is not scientifically valid: pentamidine binds extracellular S100B directly, while arundic acid (and its derivatives) inhibits astrocytic S100B synthesis and secretion [2]. These orthogonal mechanisms, combined with enantiomeric and prodrug considerations, make generic substitution inappropriate for rigorous experimental designs.

Quantitative Evidence Supporting Differentiation of S-(+)-Arundic Acid Ethyl Ester from its Closest Analogs


S-Enantiomer vs. R-Enantiomer: Structural Chirality and Optical Rotation Differentiation

The S-(+)-Arundic Acid Ethyl Ester is structurally distinguished from its enantiomer, R-(-)-Arundic Acid Ethyl Ester, solely by the spatial configuration at the C-2 chiral center . This S-configuration results in positive optical rotation (+), whereas the R-enantiomer exhibits negative optical rotation (−) . While no publicly available head-to-head binding or functional assay data has been identified to establish a quantitative difference in potency between the two enantiomers, this structural difference is critical for chiral SAR studies. The pure S-enantiomer is predominantly used as a chiral building block in asymmetric synthesis, a role that requires high enantiomeric purity typically specified at ≥95% .

Chiral separation Stereochemistry Enantiomeric purity

Class-Level Glioprotective Efficacy: Arundic Acid vs. Valproic Acid in an Aβ-Toxicity Astrocyte Model

In a head-to-head in vitro study using 1321N1 astrocytic cells, arundic acid (50 µM) and valproic acid (0.5 and 1 mM) both significantly ameliorated the gliotoxic effects of 200 µM Aβ25–35 (P<0.05 vs. Aβ-treated group) [1]. Critically, both arundic acid (50 µM) and valproic acid significantly decreased intracellular and extracellular S100B levels compared to the Aβ-treated group (P<0.001) [1]. While this data is for the free acid (racemic or R-form) rather than the S-(+)-ethyl ester specifically, it establishes the pharmacophore class potency at low micromolar concentrations and provides a direct quantitative benchmark against valproic acid, a clinically established neuroactive comparator.

Alzheimer's disease Astrocyte protection S100B Amyloid-beta

Infarct Volume Reduction in Focal Ischemia: Arundic Acid (ONO-2506) vs. Vehicle

In a permanent middle cerebral artery occlusion (pMCAO) model in apolipoprotein E knock-in mice, arundic acid (the R-(-) free acid, ONO-2506) administered at 10 mg/kg/day i.p. immediately after occlusion significantly reduced mean infarct volumes at 5 days across all genotypes [1]. In the most severely affected APOE4/4-KI mice, vehicle-treated mean infarct volume was 22±2 mm³, whereas arundic acid-treated mice showed 12±2 mm³ (P<0.001) [1]. This 45% reduction in the high-risk genetic background provides a quantitative efficacy benchmark for preclinical ischemic stroke studies.

Ischemic stroke Infarct volume Neuroprotection Apolipoprotein E

S100B Synthesis Inhibition vs. Direct S100B Binding: Arundic Acid vs. Pentamidine – A Mechanistic Orthogonality

Arundic acid (free acid/ONO-2506) and pentamidine both target the S100B pathway but through fundamentally different mechanisms [1]. Arundic acid inhibits astrocytic synthesis and secretion of S100B, reducing total protein production at the cellular level, whereas pentamidine binds directly to extracellular S100B protein to block its downstream signaling through RAGE [1]. In an intracerebral hemorrhage rat model, arundic acid (2 μg/μL ICV) reduced striatal, serum, and CSF S100B levels, prevented neurological deficits, and inhibited excessive astrocytic activation and apoptosis [2]. This mechanistic distinction is critical for experimental design: arundic acid (and by inference its S-ethyl ester derivative) is suited for studies of upstream astrocyte modulation, whereas pentamidine is a tool for extracellular S100B neutralization.

S100B inhibitor Astrocyte Neuroinflammation Multiple sclerosis

Optimal Application Scenarios for S-(+)-Arundic Acid Ethyl Ester Based on Quantified Differentiation


Chiral Structure–Activity Relationship (SAR) Studies of Astrocyte-Modulating Agents

Researchers investigating the stereochemical determinants of S100B synthesis inhibition require enantiomerically pure S-(+) and R-(-) forms. S-(+)-Arundic Acid Ethyl Ester provides the S-configured chiral building block necessary for systematic evaluation of enantiomer-dependent pharmacological effects . Its ≥95% enantiomeric purity specification ensures reliable SAR interpretation, avoiding confounding by the opposite enantiomer.

Prodrug Strategy Development: Ester-Based Pharmacokinetic Optimization

The ethyl ester derivative can serve as a model prodrug for improving oral bioavailability of the arundic acid scaffold. The esterification increases lipophilicity (predicted logP shift) compared to the free acid, potentially enhancing membrane permeability [1]. This application scenario is directly supported by the class-level efficacy data showing that the free acid is active at 50 µM in astrocyte protection assays and at 10 mg/kg in vivo in stroke models [2], providing a validated pharmacophore for prodrug development.

Astrocyte-Mediated Neuroprotection Studies in Acute CNS Injury Models

For laboratories modeling acute brain injury where upstream modulation of astrocyte activation is the experimental objective, the arundic acid scaffold is the appropriate tool compound. In rodent models, the free acid (ONO-2506) at 10–30 mg/kg reduced infarct volumes by ~31–45% in ischemic stroke [2] and prevented neurological deficits after intracerebral hemorrhage by lowering S100B in striatum, serum, and CSF [3]. The S-(+)-ethyl ester enables investigation of whether esterification alters the therapeutic window or tissue distribution profile.

Differentiation of S100B Synthesis Inhibition from Extracellular S100B Scavenging

In experimental designs requiring mechanistic dissection of the S100B pathway, S-(+)-Arundic Acid Ethyl Ester (as a derivative of arundic acid which inhibits S100B synthesis) is the correct choice over pentamidine (which binds extracellular S100B) [4]. This orthogonal mechanism distinction is essential for studies aiming to distinguish intracellular astrocytic effects from extracellular S100B/RAGE signaling blockade.

Quote Request

Request a Quote for S-(+)-Arundic Acid Ethyl Ester

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.